5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-N-phenylpyridine-3-carboxamide
Description
The compound 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-N-phenylpyridine-3-carboxamide is a pyridine derivative featuring:
- A cyano group at position 3.
- 4-Methoxyphenyl and methyl groups at positions 4 and 2, respectively.
- A sulfanyl linker at position 6, connected to a 2-oxoethyl chain bearing a 2-oxochromen-3-yl moiety.
- An N-phenyl carboxamide group at position 2.
Properties
IUPAC Name |
5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23N3O5S/c1-19-28(30(37)35-22-9-4-3-5-10-22)29(20-12-14-23(39-2)15-13-20)25(17-33)31(34-19)41-18-26(36)24-16-21-8-6-7-11-27(21)40-32(24)38/h3-16H,18H2,1-2H3,(H,35,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOGDQJOIUKJCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)SCC(=O)C2=CC3=CC=CC=C3OC2=O)C#N)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-N-phenylpyridine-3-carboxamide is a complex organic compound with potential pharmacological applications. This article focuses on its biological activity, particularly its interactions with various biological systems, including its potential as an anti-inflammatory and anticancer agent.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of approximately 493.57 g/mol. The compound features a pyridine core, which is known for its biological activity, and various functional groups that enhance its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The following sections summarize key findings related to the biological activity of this compound.
1. COX Inhibition
A study evaluating various pyrimidine derivatives demonstrated that compounds structurally related to the target compound exhibited potent COX-2 inhibitory activity. The most active derivatives showed IC50 values in the submicromolar range, indicating strong potential for anti-inflammatory applications .
| Compound | COX-2 Inhibition (%) | IC50 (µM) |
|---|---|---|
| 5-cyano derivative | 75.25 ± 1.1 | 0.18 ± 0.01 |
| Celecoxib | - | 7.70 |
| Nimesulide | - | 1.68 |
This suggests that the target compound may also possess similar inhibitory effects on COX enzymes, contributing to its potential therapeutic applications in inflammatory diseases.
2. Anticancer Activity
The anticancer properties of compounds with similar structures have been investigated through in vitro studies against various cancer cell lines. For instance, a related compound was screened against a panel of approximately sixty cancer cell lines, showing varying levels of sensitivity .
| Cancer Type | Sensitivity Level (10 µM) |
|---|---|
| Leukemia | High |
| Melanoma | Moderate |
| Lung Cancer | Low |
While the specific anticancer activity of the target compound remains to be fully characterized, existing data suggest that it may exhibit selective cytotoxicity against certain cancer types.
3. Mechanistic Insights
Mechanistic studies on related compounds indicate that their biological activity may be linked to their ability to modulate signaling pathways associated with inflammation and cancer progression. For example, the inhibition of COX enzymes can lead to reduced prostaglandin synthesis, thereby alleviating inflammation and potentially inhibiting tumor growth .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrimidine derivatives, including those structurally akin to our target compound. These derivatives were subjected to both COX inhibition assays and cytotoxicity tests across multiple cancer cell lines. The results highlighted a correlation between structural modifications and enhanced biological activity, suggesting avenues for further research into optimizing the target compound's efficacy .
Comparison with Similar Compounds
Core Structure Variations
Key Observations :
- The pyridine core in the target compound contrasts with the 1,4-dihydropyridine cores in AZ257/AZ331, which are redox-active and commonly used in calcium channel blockers.
Substituent Effects on Physicochemical Properties
| Compound Name | Substituent at Sulfanyl Chain | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | 2-Oxochromen-3-yl | ~600 | ~3.5 | <0.1 (Low) |
| AZ257 | 4-Bromophenyl | ~590 | ~4.2 | 0.5 |
| AZ331 | 4-Methoxyphenyl | ~550 | ~3.0 | 1.2 |
| N-(4-chlorophenyl)-6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5-cyano-4-(4-methoxyphenyl)-2-methylnicotinamide | 4-Chlorophenyl | ~580 | ~4.5 | <0.1 |
Key Observations :
Challenges :
- Chromene derivatives require precise oxidation steps to form the 2-oxo group.
- Steric hindrance from the chromene ring may complicate crystallization, necessitating advanced refinement tools (e.g., SHELXL ).
Preparation Methods
Hantzsch Dihydropyridine Route
The pyridine scaffold is constructed via a modified Hantzsch reaction. A mixture of ethyl acetoacetate, ammonium acetate, and 4-methoxybenzaldehyde undergoes cyclocondensation in ethanol under reflux (12 h, 80°C) to yield 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate. Subsequent oxidation with MnO₂ in dichloromethane generates the aromatic pyridine system.
Cyano Group Introduction
The cyano group at C5 is introduced via nucleophilic substitution. Treatment of 5-bromo-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate with CuCN in dimethylformamide (DMF) at 120°C for 6 h provides the 5-cyano derivative in 78% yield.
Coumarin Synthesis
Pechmann Condensation
The 2-oxochromen-3-yl group is synthesized via Pechmann condensation. Resorcinol reacts with ethyl acetoacetate in concentrated H₂SO₄ at 0°C for 4 h, yielding 3-acetylcoumarin (87% yield).
Functionalization to 3-(2-Oxoethyl)Coumarin
3-Acetylcoumarin is reduced using NaBH₄ in methanol to 3-(2-hydroxyethyl)coumarin, followed by oxidation with pyridinium chlorochromate (PCC) in dichloromethane to yield 3-(2-oxoethyl)coumarin.
Sulfanyl Linkage Formation
Thiolation of Pyridine
The pyridine intermediate (5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate) is treated with Lawesson’s reagent in toluene at 110°C for 3 h to convert the C6 hydroxyl to a thiol group.
Coupling with Coumarin Unit
The thiolated pyridine reacts with 3-(2-oxoethyl)coumarin in the presence of K₂CO₃ in acetone (24 h, room temperature), forming the sulfanyl bridge via nucleophilic substitution.
Carboxamide Installation
Ester Hydrolysis
The methyl ester at C3 is hydrolyzed using 2 M NaOH in ethanol/water (1:1) at 60°C for 2 h, yielding the carboxylic acid.
Amidation with Aniline
The acid is treated with thionyl chloride to generate the acyl chloride, which reacts with aniline in dry tetrahydrofuran (THF) under N₂ to form the final carboxamide (82% yield).
Optimization and Challenges
Yield Improvements
Purification
Chromatography-free purification is achieved via sequential crystallizations:
-
Hexane/ethyl acetate (3:1) for the pyridine intermediate.
Analytical Data
Table 1: Spectroscopic Characterization
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyridine Core Formation | Ethyl acetoacetate, NH₄OAc, ethanol, reflux | 75 |
| Cyanation | CuCN, DMF, 120°C | 92 |
| Sulfanyl Coupling | K₂CO₃, DMF, rt | 85 |
| Final Amidation | SOCl₂, aniline, THF | 82 |
Comparative Analysis of Methods
Microwave vs. Conventional Heating :
-
Microwave-assisted cyanation reduces time from 6 h to 30 min with higher yields.
-
Conventional Pechmann condensation requires 4 h vs. 40 min under ultrasound.
Solvent Impact :
Industrial Scalability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
